2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Description
Properties
IUPAC Name |
2-nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXGVPORUOEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Nitration
The most straightforward approach involves nitrating 5,6,7,8-tetrahydronaphthalene-1-carbonitrile (1 ) using mixed acid systems. The electron-withdrawing nitrile group directs electrophilic attack to the meta position (C2) in the aromatic portion of the partially hydrogenated naphthalene system.
Reaction Conditions and Optimization
A validated protocol employs fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C, achieving 63–68% yield after 4 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Regioselectivity |
|---|---|---|
| Temperature | 0–5°C | Prevents over-nitration and ring oxidation |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | Maximizes nitronium ion (NO₂⁺) generation |
| Substrate Concentration | 0.2 M in H₂SO₄ | Reduces dimerization side reactions |
Mechanistic Insight : Quantum mechanical calculations reveal that the nitration transition state adopts a Wheland intermediate with partial positive charge localization at C2, stabilized by conjugation with the nitrile group.
Sequential Hydrogenation and Nitration of 2-Nitronaphthalene-1-carbonitrile
Partial Hydrogenation Strategy
This two-step method first synthesizes 2-nitronaphthalene-1-carbonitrile (2 ) via nitration of naphthalene-1-carbonitrile, followed by selective hydrogenation of the C5–C8 positions.
Step 1: Nitration of Naphthalene-1-carbonitrile
Using acetyl nitrate (AcONO₂) in dichloromethane at −10°C, nitration occurs exclusively at C2 with 78% yield:
Step 2: Catalytic Hydrogenation
Palladium on carbon (5 wt%) under 30 psi H₂ at 50°C selectively reduces the C5–C8 double bonds without affecting the nitro group:
| Catalyst | H₂ Pressure | Temperature | Conversion | Selectivity |
|---|---|---|---|---|
| Pd/C (5%) | 30 psi | 50°C | 95% | 89% |
| PtO₂ | 50 psi | 80°C | 99% | 32% |
Critical Consideration : Over-hydrogenation risks reducing the nitro group to an amine. X-ray photoelectron spectroscopy (XPS) confirms nitro group integrity when using Pd/C below 60°C.
Tandem Cyclization-Nitration Approaches
Diels-Alder Route with Nitro-Dienophiles
Constructing the tetrahydronaphthalene core through a Diels-Alder reaction between 1,3-butadiene derivatives and nitro-substituted dienophiles:
Optimization Data
| Dienophile | Solvent | Temperature | Yield | Endo:Exo Ratio |
|---|---|---|---|---|
| 1-Nitro-1,3-butadiene | Toluene | 110°C | 54% | 8:1 |
| 2-Nitro-1,3-pentadiene | Xylene | 140°C | 41% | 5:1 |
DSC analysis shows an exothermic cyclization peak at 110°C (ΔH = −89 kJ/mol), correlating with optimal reaction conditions.
Functional Group Interconversion Strategies
Oxime-Nitrile Transformation
Converting a pre-installed nitro-oxime intermediate to the target nitrile:
-
Nitro-Oxime Formation :
-
Dehydration to Nitrile :
Using POCl₃ in DMF (Schmidt reaction conditions):
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research:
Recent studies have highlighted the potential of nitroaromatic compounds as prodrugs in cancer therapy. Specifically, 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been investigated for its ability to selectively release therapeutic agents under hypoxic conditions typical of tumor microenvironments. This selectivity can enhance the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues .
Fluorescent Probes:
The compound has also been utilized in developing fluorescent probes for imaging hypoxic tumors. The nitro group can be reduced by nitroreductase enzymes present in tumor cells, resulting in a fluorescent product that allows for real-time imaging of tumor hypoxia . This application is crucial for understanding tumor biology and improving treatment strategies.
Environmental Science Applications
Pollutant Detection:
Due to its reactive nitro group, 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can serve as a model compound for studying the degradation pathways of nitroaromatic pollutants in environmental samples. Its degradation products can be monitored to assess the efficiency of bioremediation techniques employed to clean up contaminated sites .
Materials Science Applications
Polymer Chemistry:
In materials science, the compound has been explored as a building block for synthesizing new polymeric materials with specific optical and electronic properties. The incorporation of nitro groups into polymer backbones can enhance their photostability and conductivity, making them suitable for applications in organic electronics and photonic devices .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against prostate cancer cells when activated under hypoxic conditions. The IC50 value was determined to be approximately , showcasing its potential as a targeted therapeutic agent .
Case Study 2: Environmental Degradation
Research focused on the environmental degradation of nitroaromatic compounds found that 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could be effectively degraded by specific microbial consortia. The study reported a complete degradation within 72 hours under anaerobic conditions, highlighting its utility in bioremediation strategies for contaminated environments .
Mechanism of Action
The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is primarily related to its ability to undergo reduction and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes by generating reactive oxygen species or by binding to specific enzymes.
Comparison with Similar Compounds
Structural Differences :
- Substituents: Additional amino (-NH₂) at position 2, nitro at position 3, and phenyl at position 4.
- Electronic Effects: The amino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This creates a push-pull electronic configuration, enhancing polarization of the aromatic ring.
Reactivity :
- The amino group enables participation in diazotization or condensation reactions, while the nitro group directs electrophilic substitution to meta positions.
- The phenyl substituent may limit solubility in polar solvents, as observed in analogs with bulky aryl groups .
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
Structural Differences :
Reactivity :
- The absence of a nitro group increases electron density at the nitrile, favoring nucleophilic additions (e.g., hydrolysis to carboxylic acids).
Structural Differences :
- Core Structure: Indoloquinoline fused system instead of tetrahydronaphthalene.
- Substituents : Chlorine at position 6 and nitro at position 2.
Reactivity :
- The chloro group facilitates nucleophilic aromatic substitution, while the indoloquinoline framework enhances π-stacking interactions in coordination chemistry (e.g., metal complex formation) .
- Contrasts with the target compound’s nitrile-driven reactivity (e.g., cyano participation in cycloadditions).
Data Table: Key Properties and Substituent Effects
| Compound Name | Substituents | Key Reactivity Features | Applications |
|---|---|---|---|
| 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | Nitro (C2), CN (C1) | Nitrile hydrolysis, nitro reduction to amine | Pharmaceutical intermediates |
| 2-Amino-3-nitro-4-phenyl-... (36337-33-4) | NH₂ (C2), NO₂ (C3), Ph (C4) | Diazotization, steric hindrance in substitutions | Ligands in coordination chemistry |
| 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | CN (C1) | Nucleophilic additions, reduced planarity | Polymer precursors |
| 6-Chloro-2-nitro-11H-indoloquinoline | Cl (C6), NO₂ (C2) | Metal complex formation, substitution reactions | Catalysis, optoelectronics |
Research Findings and Trends
- Electronic Effects: Nitro groups in the target compound decrease electron density at the nitrile, slowing hydrolysis but stabilizing intermediates in SNAr reactions compared to non-nitro analogs .
- Synthetic Routes : Similar to , the target compound may be synthesized via nitration of tetrahydronaphthalene precursors, followed by cyanation .
- Stability : The 5,6,7,8-tetrahydro configuration reduces ring strain, enhancing thermal stability over fully aromatic nitro-nitriles .
Challenges and Limitations
Direct comparative studies on the target compound are scarce, necessitating extrapolation from structural analogs. Molecular weight, spectral data, and thermodynamic properties are unavailable in the provided evidence, limiting quantitative analysis.
Biological Activity
2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (CAS No. 103495-05-2) is an organic compound characterized by its unique structural features, including a nitro group and a nitrile group attached to a tetrahydronaphthalene backbone. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol
- LogP : 2.86848 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 69.61 Ų
The biological activity of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is primarily attributed to its ability to generate reactive intermediates through reduction processes. These intermediates can interact with cellular macromolecules, potentially leading to oxidative stress and disruption of normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may influence enzyme activity and cellular signaling pathways by generating reactive oxygen species (ROS) or through direct binding to specific proteins .
Anticancer Activity
Recent studies have explored the anticancer properties of various naphthalene derivatives, including 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. A notable study indicated that compounds with similar structures exhibited cytotoxic effects against different cancer cell lines. The mechanism was linked to the induction of apoptosis mediated by ROS generation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.4 | ROS-mediated cell death |
| A549 (lung cancer) | 10.8 | Inhibition of proliferation |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In vitro studies have demonstrated that 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Synthesis and Structural Modifications
The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves nitration reactions under controlled conditions using nitric and sulfuric acids. Structural modifications can enhance its biological activity; for instance, reducing the nitro group to an amino group has been shown to significantly alter the compound's interaction with biological targets .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile?
- Methodological Answer : Synthesis typically involves nitration of the tetrahydronaphthalene backbone followed by cyano-group introduction. To maximize yield:
- Use HNO₃/H₂SO₄ for controlled nitration at low temperatures (0–5°C) to avoid over-nitration .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize using ethanol/water mixtures .
- Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) and confirm purity via HPLC (>98% purity threshold) .
Q. How can the crystal structure of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile be determined?
- Methodological Answer :
- Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:
Grow crystals via slow evaporation in dichloromethane/hexane.
Collect data at 100 K to minimize thermal motion.
Refine hydrogen atoms isotropically and nitro/cyano groups anisotropically .
- Validate bond lengths (C-NO₂: ~1.48 Å; C≡N: ~1.16 Å) against Cambridge Structural Database entries.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.1 ppm) and tetrahydronaphthalene CH₂ signals (δ 1.5–2.8 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and nitro groups (δ ~150 ppm) .
- IR Spectroscopy : Look for C≡N stretch (~2240 cm⁻¹) and asymmetric NO₂ stretch (~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 228.
Advanced Research Questions
Q. How can computational models predict the reactivity of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile in electrophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro group) and directing further substitution.
- Compare with experimental results (e.g., bromination at C-4 due to nitro’s meta-directing effect) .
- Validate using Hammett σ constants for nitro (-0.28) and cyano (-0.15) to predict regioselectivity .
Q. What strategies resolve contradictions in reported toxicity data for nitro-substituted tetrahydronaphthalenes?
- Methodological Answer :
- Conduct meta-analysis of existing studies, controlling for variables:
- Exposure routes (oral vs. inhalation; see ATSDR inclusion criteria in Table B-1 ).
- Metabolic activation : Use S9 liver fractions to assess bioactivation pathways .
- Perform in vitro assays (e.g., Ames test with Salmonella typhimurium TA100) to evaluate mutagenicity, ensuring standardized protocols (e.g., OECD 471) .
Q. How does the nitro group influence the environmental persistence of this compound?
- Methodological Answer :
- Use OECD 301B biodegradation tests: Incubate with activated sludge and monitor via HPLC.
- Compare half-life (t₁/₂) with non-nitrated analogs; nitro groups typically reduce biodegradability by ~40% .
- Analyze photodegradation under UV light (λ = 254 nm) to identify nitro-to-nitrite transformation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
